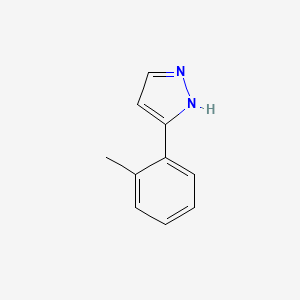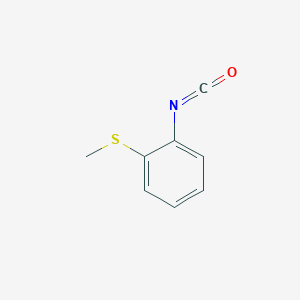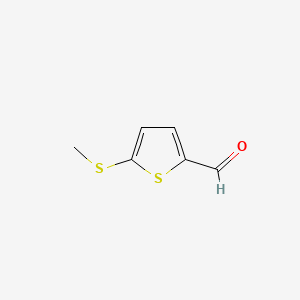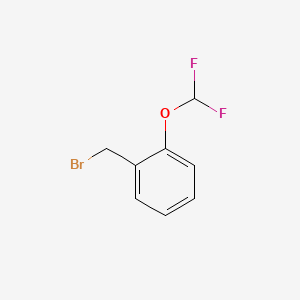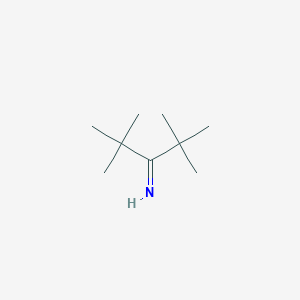
2,2,4,4-四甲基-3-戊酮亚胺
概述
描述
2,2,4,4-Tetramethyl-3-pentanone imine is a stable aliphatic imine with the molecular formula C9H19N . It is known for its unique structure, which includes a central imine group flanked by two tert-butyl groups. This compound is used in various chemical reactions and industrial applications due to its stability and reactivity.
科学研究应用
2,2,4,4-Tetramethyl-3-pentanone imine is utilized in several scientific research fields:
作用机制
Target of Action
2,2,4,4-Tetramethyl-3-pentanone imine is a catalytic reagent used in organic synthesis . Its primary targets are organic compounds such as tert-butyl chloride and ketones .
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it hydrolyzes tert-butyl chloride to produce tert-butanol and hydrogen chloride gas . It can also convert ketones to pivalonitrile .
Biochemical Pathways
Its ability to hydrolyze tert-butyl chloride and convert ketones suggests that it may influence pathways involving these compounds .
Pharmacokinetics
Its physical properties such as boiling point (78-80°c) and density (0809 g/mL at 25°C) suggest that it may have significant volatility and low water solubility .
Result of Action
The action of 2,2,4,4-Tetramethyl-3-pentanone imine results in the production of new compounds. For example, it can hydrolyze tert-butyl chloride to produce tert-butanol and hydrogen chloride gas . It can also convert ketones to pivalonitrile .
Action Environment
The action of 2,2,4,4-Tetramethyl-3-pentanone imine can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its reaction with tert-butyl chloride to produce tert-butanol and hydrogen chloride gas is likely to be influenced by the concentration of tert-butyl chloride present .
准备方法
Synthetic Routes and Reaction Conditions
2,2,4,4-Tetramethyl-3-pentanone imine can be synthesized through the reaction of 2,2,4,4-tetramethyl-3-pentanone with ammonia or primary amines under controlled conditions . The reaction typically involves heating the ketone with the amine in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine.
Industrial Production Methods
In industrial settings, the production of 2,2,4,4-Tetramethyl-3-pentanone imine involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
2,2,4,4-Tetramethyl-3-pentanone imine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or other oxidized products.
Reduction: The imine group can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles, including Grignard reagents and organolithium compounds, can be used under appropriate conditions.
Major Products Formed
Oxidation: Pivalonitrile and other nitriles.
Reduction: Corresponding amines.
Substitution: Products depend on the nucleophile used, often resulting in complex organic molecules.
相似化合物的比较
Similar Compounds
Di-tert-butyl ketone: Similar in structure but lacks the imine group.
Hexamethylacetone: Another related compound with a similar backbone but different functional groups.
Pivalone: Shares structural similarities but differs in reactivity and applications.
Uniqueness
2,2,4,4-Tetramethyl-3-pentanone imine is unique due to its stable imine group, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
2,2,4,4-tetramethylpentan-3-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2,3)7(10)9(4,5)6/h10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMKYJMEMATQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373112 | |
| Record name | 2,2,4,4-Tetramethyl-3-pentanone imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29097-52-7 | |
| Record name | 2,2,4,4-Tetramethyl-3-pentanone imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-Tetramethyl-3-pentanone Imine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

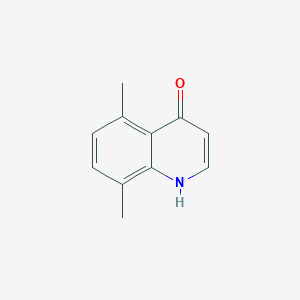
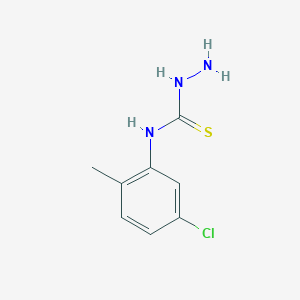

![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)
